Cas no 82410-32-0 (Ganciclovir)

O Ganciclovir é um análogo nucleosídico sintético da guanosina, amplamente utilizado como agente antiviral. Sua principal aplicação é no tratamento de infecções por citomegalovírus (CMV), especialmente em pacientes imunocomprometidos, como transplantados e indivíduos com HIV/AIDS. O composto atua como inibidor da DNA polimerase viral, incorporando-se ao DNA em replicação e interrompendo sua elongação. Sua estrutura química (C9H13N5O4) permite alta afinidade pela timidina quinase viral, conferindo seletividade contra células infectadas. Apresenta biodisponibilidade oral limitada, sendo frequentemente administrado por via intravenosa. Suas vantagens incluem atividade comprovada contra herpesvírus e perfil farmacocinético adequado para terapia prolongada, embora requira monitoramento de efeitos adversos hematológicos.
Ganciclovir structure
Ganciclovir structure
Nome do Produto:Ganciclovir
N.o CAS:82410-32-0
MF:C9H13N5O4
MW:255.230621099472
MDL:MFCD00870588
CID:60435
PubChem ID:24278453

Ganciclovir Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one
    • Ganciclovir
    • Ganciclovir Hydrate
    • Ganciclovir (BW B759U, BW 759, DHPG, 2'-Nor-2'-deoxyguanosine ,BIOLF-62,2'-NDG,Cytovene®, Cymevene®, Vitrasert®)
    • 2'-ndg
    • 2'-Nor-2'-deoxyguanosine
    • biolf62
    • BW 759
    • bw-759
    • cymevan
    • cymevene
    • gancyclovir
    • GVC
    • HHEMG
    • 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one
    • 9-(1,3-Dihydroxy-2-propoxymethyl)guanine
    • DHPG
    • Ganciclovir ready made solution
    • 9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine Hydrate
    • 2-Amino-1,9-dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6H-purin-6-one
    • 9-((2-Hydroxy-1-(hydroxymethyl)ethoxy)-methyl)guanine
    • 2'-Nor-2'-deo
    • Cytovene
    • Vitrasert
    • Zirgan
    • Hydroxyacyclovir
    • Ganciclovirum
    • Virgan
    • Biolf 62
    • Ganciclovirum [Latin]
    • BW 759U
    • 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine
    • 9-(1,3-DIHYDROXY-PROPOXYMETHANE)GUANINE
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one
    • GA2
    • Cyt
    • 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one (ACI)
    • 2-Amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one
    • 2-Amino-9-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)-1,9-dihydro-purin-6-one
    • 2-Amino-9-[[(1,3-dihydroxypropan-2-yl)oxy]methyl]-6,9-dihydro-3H-purin-6-one
    • 2′-NDG
    • 2′-Nor-2′-deoxyguanosine
    • BW-B 759U
    • Denosine
    • Ganguard
    • Ganquard
    • Gengxiluowei
    • MeSH ID: D015774
    • Nataclovir
    • Natclovir
    • RS 21592
    • Vitrasert Implant
    • SR-01000721941-3
    • NCGC00015471-06
    • NC00647
    • BIDD:GT0783
    • 9-[[(1,3-Dihydroxy-2-propyl)oxy]methyl]guanine
    • Valganciclovir hydrochloride impurity a
    • 2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
    • A840322
    • HMS3259B13
    • BCP12705
    • GCV & MSL
    • CCG-204629
    • 9-(1,3-dihydroxy-2-propoxymethyl)-guanine
    • 9-(1,3-dihydroxy-2propoxymethyl)guanine
    • 2-Amino-1,9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-H-purin-6-one
    • SCHEMBL3033
    • IRSCQMHQWWYFCW-UHFFFAOYSA-N
    • Prestwick3_000839
    • HMS2090K08
    • Ganciclovir, Antibiotic for Culture Media Use Only
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-9H-purin-6-ol
    • 2-[(2-amino-6-hydroxypurin-9-yl)methoxy]propane-1,3-diol
    • 2-amino-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-3H-purin-6-one
    • DTXSID8041032
    • CHEBI:465284
    • Ganciclovir,(S)
    • Tox21_110160_1
    • NCGC00015471-02
    • NSC759656
    • GANCICLOVIR [MART.]
    • MB3795
    • FT-0668948
    • AKOS026749928
    • VALGANCICLOVIR HYDROCHLORIDE IMPURITY A [USP IMPURITY]
    • Lopac-G-2536
    • NCGC00015471-05
    • HMS3371H01
    • GANCICLOVIR [EMA EPAR]
    • PDSP1_000816
    • HMS2235C21
    • MFCD00870588
    • CCRIS 9212
    • NCGC00015471-08
    • SPBio_002718
    • NCGC00261224-01
    • methyl)-1H-purin-6(9H)-one
    • HY-13637
    • EN300-49857
    • GANCICLOVIR [EP IMPURITY]
    • PDSP2_000803
    • Ganciclovir 100 microg/mL in Acetonitrile:Water
    • GCV
    • SMR000058324
    • NCGC00015471-04
    • 2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol
    • EU-0100539
    • GANCICLOVIR [MI]
    • G0315
    • SW197135-3
    • BIOLF-62
    • SR-01000721941
    • CS-2014
    • GANCICLOVIR [USP-RS]
    • GANCICLOVIR [USAN]
    • 9-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)guanine
    • EC 627-054-3
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)
    • Guanine, 9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
    • Ganciclovir, United States Pharmacopeia (USP) Reference Standard
    • SR-01000075894-4
    • Z594284200
    • Cytovene (TN)
    • Zirgan (TN)
    • GANCICLOVIR [USP MONOGRAPH]
    • CAS_82410-32-0
    • NCGC00093928-02
    • BSPBio_000797
    • G 2536
    • 2-amino-9-(2-hydroxy-1-hydroxymethylethoxymethyl)-6,9-dihydro-1H-6-purinone
    • NSC 759656
    • HMS3714H19
    • NS00003516
    • KS-1065
    • GANCICLOVIR [EP MONOGRAPH]
    • D00333
    • 82410-32-0
    • NCGC00015471-16
    • NCGC00093928-01
    • BW-759U
    • P9G3CKZ4P5
    • BW-795
    • DTXCID6021032
    • BPBio1_000877
    • GANCICLOVIR [WHO-DD]
    • Tox21_110160
    • Prestwick1_000839
    • Prestwick2_000839
    • AKOS037492029
    • NCGC00168567-01
    • Opera_ID_284
    • BDBM85707
    • Ganciclovir [USAN:USP:INN:BAN:JAN]
    • 9-((1,3-Dihydroxy-2-propoxy)methyl)guanine
    • Ganciclovir (JAN/USP/INN)
    • HMS2097H19
    • SDCCGSBI-0050522.P002
    • GANCICLOVIR [INN]
    • DRG-0018
    • NSC-759656
    • HMS3604L19
    • C07019
    • SY027981
    • Prestwick0_000839
    • NCGC00015471-03
    • Cymeven
    • NCGC00015471-01
    • SR-01000075894-1
    • GANCICLOVIR [JAN]
    • Ganciclovir, Pharmaceutical Secondary Standard; Certified Reference Material
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
    • 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
    • SMP2_000038
    • SCHEMBL14491348
    • MLS000028481
    • Prestwick_1068
    • LP00539
    • GCV & 1110U81
    • C9H13N5O4
    • Lopac0_000539
    • CHEMBL182
    • BDBM50237614
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-1,9-dihydro-6H-purin-6-one
    • s1878
    • FT-0611007
    • Ganciclovir, European Pharmacopoeia (EP) Reference Standard
    • Pharmakon1600-01502362
    • GANCICLOVIR [HSDB]
    • BG164496
    • Vitrasert (TN)
    • RS-21592
    • DB01004
    • Ganciclovir, 1.0 mg/mL (1% 1M HCl in Methanol), certified reference material
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-3H-purin-6(9H)-one
    • UNII-P9G3CKZ4P5
    • AC-8069
    • NSC_3454
    • CAS-82410-32-0
    • NCGC00188980-01
    • HMS3655M18
    • Tox21_500539
    • HSDB 6512
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-1H-purin-6(9H)-one
    • SR-01000075894
    • 2-(6-Amino-purin-9-ylmethoxy)-propane-1,3-diol
    • GANCICLOVIR [ORANGE BOOK]
    • MLS001077349
    • HMS1570H19
    • Q-201148
    • Q417640
    • Guanine, 9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- and MSL, neutralizing monoclonal antibody
    • Citovirax
    • A935676
    • 9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine
    • AKOS004119898
    • 2-((6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diol
    • HMS3261L19
    • Ganciclovir, >=99% (HPLC), powder
    • GANCICLOVIR [VANDF]
    • 2-amino-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-1H-purin-6-one
    • 2-amino-9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}-1,9-dihydro-6H-purin-6-one
    • ST-605
    • 2-[(2-amino-6-hydroxy-9H-purin-9-yl)methoxy]propane-1,3-diol
    • BRD-K22662435-001-18-3
    • BBL029078
    • 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6,9-dihydro-1H-purin-6-one
    • STL514515
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one
    • BRD-K22662435-001-17-5
    • STK801910
    • BRD-K22662435-001-19-1
    • MDL: MFCD00870588
    • Inchi: 1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
    • Chave InChI: IRSCQMHQWWYFCW-UHFFFAOYSA-N
    • SMILES: O=C1C2N=CN(C=2NC(N)=N1)COC(CO)CO

Propriedades Computadas

  • Massa Exacta: 255.09700
  • Massa monoisotópica: 255.096754
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 346
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 9
  • Superfície polar topológica: 135

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3559 (rough estimate)
  • Ponto de Fusão: 250°C(dec.)(lit.)
  • Ponto de ebulição: 398.46°C (rough estimate)
  • Ponto de Flash: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Índice de Refracção: 1.7610 (estimate)
  • Solubilidade: 0.1 M HCl: 10 mg/mL
  • PSA: 139.28000
  • LogP: -1.38970
  • Cor/Forma: 10 mM in DMSO
  • Merck: 4363
  • Solubilidade: 0.1 M HCl: 10 mg/mL

Ganciclovir Informações de segurança

  • Símbolo: GHS08
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H360
  • Declaração de Advertência: P201-P308 + P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 46-11-23/24/25-39/23/24/25
  • Instrução de Segurança: S53-S36/37/39-S45
  • RTECS:MF8407000
  • Identificação dos materiais perigosos: T
  • Toxicidade:LD50 i.p. in mice: 1-2 g/kg (Martin)
  • Condição de armazenamento:2-8°C
  • Frases de Risco:R46; R60; R61

Ganciclovir Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ganciclovir Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-13637-100mg
Ganciclovir
82410-32-0 99.77%
100mg
¥580 2024-04-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6904-250mg
Ganciclovir
82410-32-0 98%
250mg
¥1540.00 2023-09-09
abcr
AB438425-5g
2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one, 95%; .
82410-32-0 95%
5g
€78.90 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21867-5G
2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one
82410-32-0 95%
5g
¥ 429.00 2023-04-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0688-50 mg
Ganciclovir
82410-32-0 99.55%
50mg
¥344.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G871935-5g
GANCICLOVIR
82410-32-0 98%
5g
¥168.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0688-200 mg
Ganciclovir
82410-32-0 99.55%
200mg
¥746.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
232823-5G
Ganciclovir, 99%, an antiviral compound for feline herpesvirus type-1
82410-32-0 99%
5G
¥ 846 2022-04-26
abcr
AB438425-1 g
2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one, 95%; .
82410-32-0 95%
1g
€58.00 2022-03-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6904-50mg
Ganciclovir
82410-32-0 98%
50mg
¥416.00 2023-09-09

Ganciclovir Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Referência
Synthesis of 8-[18F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography
Namavari, M.; et al, Nuclear Medicine and Biology, 2000, 27(2), 157-162

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane
2.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
2.2 Reagents: Tetrabutylammonium iodide Solvents: 1,2-Dichloroethane
3.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Cyclohexene Catalysts: Palladium chloride Solvents: Ethanol
1.2 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
Referência
Catalytic effect of tetrabutylammonium fluoride in the preparation of secoribonucleosides
Hakimelahi, Gholam H.; et al, Helvetica Chimica Acta, 1989, 72(7), 1495-500

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  24 h, reflux
Referência
An Improved Total Synthesis of PET HSV-tk Gene Expression Imaging Agent 9-[(3-[18F]Fluoro-1-hydroxy-2-propoxy)methyl]guanine ([18F]FHPG)
Wang, Ji-Quan; et al, Synthetic Communications, 2004, 34(5), 917-932

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  10 - 15 °C; 2 h, 25 °C
Referência
A facile synthesis of potent antiherpes drug substance, ganciclovir, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, using a new masked glycerol derivative
Prasada Raju, V. V. N. K. V.; et al, ARKIVOC (Gainesville, 2009, (12), 296-301

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Ammonium hydroxide
Referência
A facile synthesis of 9-(1,3-dihydroxy-2-propoxymethyl)guanine (ganciclovir) from guanosine
Boryski, Jerzy; et al, Synthesis, 1999, (4), 625-628

Synthetic Routes 7

Condições de reacção
Referência
1-Monophosphate esters, 1,3-bisphosphate esters and cyclic phosphate esters of 9-(1,3-dihydroxy-2-propoxymethyl)guanine as antiviral agents
, European Patent Organization, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol
Referência
Novel radiosynthesis of PET HSV-tk gene reporter probes [18F]FHPG and [18F]FHBG employing dual Sep-Pak SPE techniques
Wang, Ji-Quan; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 3933-3938

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  17 h, rt
Referência
A novel approach to the synthesis of the purine anti-viral agent gancyclovir
Sariri, Reyhaneh; et al, Indian Journal of Chemistry, 2003, (3), 651-654

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referência
Synthesis of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) via condensation of N2,9-diacetylguanine with a sulfinylmethyl ether
McGee, Danny P. C.; et al, Synthetic Communications, 1988, 18(14), 1651-60

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  0 °C
1.2 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referência
Novel radiosynthesis of PET HSV-tk gene reporter probes [18F]FHPG and [18F]FHBG employing dual Sep-Pak SPE techniques
Wang, Ji-Quan; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 3933-3938

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Xylene
2.1 Reagents: Methylamine Solvents: Methanol ,  Water
3.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referência
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
1.2 Reagents: Tetrabutylammonium iodide Solvents: 1,2-Dichloroethane
2.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referência
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol
Referência
Efficient synthesis of 1,2-seco and 1,2-seco-2-nor pyrimidine and purine nucleosides
Azymah, Muhammad; et al, Tetrahedron Letters, 1989, 30(45), 6165-8

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Ammonium hydroxide
Referência
9-(1,3-Dihydroxy-2-propoxymethyl)guanine: a new potent and selective antiherpes agent
Martin, John C.; et al, Journal of Medicinal Chemistry, 1983, 26(5), 759-61

Synthetic Routes 18

Condições de reacção
Referência
2,6-Substituted-9-(1,3-dihydroxy-2-propoxymethyl)purines and certain derivatives
, European Patent Organization, , ,

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Ethanol ,  Water
1.3 Reagents: Dimethylamine Solvents: Water
Referência
Preparation of guanine derivatives
, Poland, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 115 °C
Referência
Efficient synthesis of 9-(4-[18F]fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG) and 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine ([18F]FHPG)
Liu, Jie; et al, Journal of Fluorine Chemistry, 2017, 201, 24-42

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Methylamine Solvents: Methanol ,  Water
2.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referência
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Synthetic Routes 22

Condições de reacção
Referência
Antiviral compounds
, European Patent Organization, , ,

Ganciclovir Raw materials

Ganciclovir Preparation Products

Ganciclovir Literatura Relacionada

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Preço ($):351.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:82410-32-0)Ganciclovir
sfd13692
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito